N-(2-methanesulfonylethyl)cyclopropanamine

Übersicht

Beschreibung

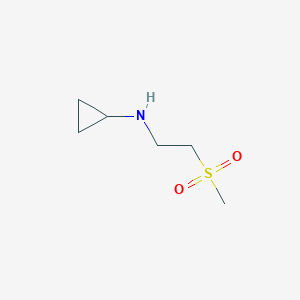

N-(2-methanesulfonylethyl)cyclopropanamine, also known as N-Me-3-CPA, is a cyclic amine compound. It has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol .

Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 secondary amine (aliphatic), and 1 sulfone .Wissenschaftliche Forschungsanwendungen

Catalytic and Enantioselective Cyclopropanation

One notable application involves the catalytic, enantioselective cyclopropanation of allylic alcohols, employing N,N-bis(methanesulfonyl) derivatives as chiral promoters. This methodology highlights the importance of cyclopropanes as significant motifs in medicinal chemistry, showcasing their broad utility in creating lead-like compounds and fragments for drug discovery. The process emphasizes critical experimental features for efficient cyclopropanation, including the use of ethylzinc alkoxide of the allylic alcohol as the substrate and the formation of the zinc complex of the promoter for achieving high stereoselectivity independent of olefin geometry (Denmark & O'Connor, 1997).

Divergent Synthesis of Cyclopropane-Containing Compounds

The divergent synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks utilizes a cobalt-catalyzed cyclopropanation strategy. This approach provides a versatile pathway to design and derive compounds fitting desirable chemical spaces for drug discovery. The process demonstrates how cyclopropanes serve as critical design elements in medicinal chemistry, offering a scaffold for the development of a wide range of pharmacologically active agents (Chawner, Cases-Thomas, & Bull, 2017).

Cyclopropenone Catalyzed Substitution Reactions

Cyclopropenone-catalyzed nucleophilic substitution of alcohols by methanesulfonate ion represents an innovative alternative to traditional substitution reactions. This method avoids the use of azodicarboxylates and the generation of undesired byproducts, showcasing cyclopropenone's utility in synthesizing compounds with complex functionalities without the drawbacks associated with traditional methods (Nacsa & Lambert, 2013).

Stereochemistry in Cyclopropane Derivatives

The study of stereoselective cyclopropanation reactions underscores the cyclopropane motif's significance in organic synthesis, particularly in generating compounds with specific stereochemical configurations. These reactions play a pivotal role in synthesizing natural products and testing the bonding features of cycloalkanes, further emphasizing the versatility of cyclopropane derivatives in synthetic organic chemistry (Lebel, Marcoux, Molinaro, & Charette, 2003).

Safety and Hazards

The safety precautions for handling N-(2-methanesulfonylethyl)cyclopropanamine include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

N-(2-methylsulfonylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZELEQBIQIGLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)